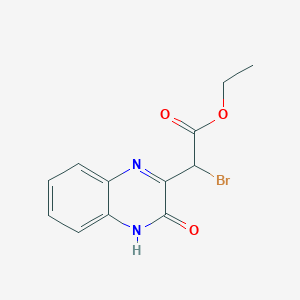
Ethyl bromo(3-oxo-3,4-dihydroquinoxalin-2-yl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-bromo-2-(3-oxo-3,4-dihydroquinoxalin-2-yl)acetate is a synthetic organic compound that belongs to the class of quinoxaline derivatives. This compound is characterized by the presence of a bromine atom, an ethyl ester group, and a quinoxaline moiety. It is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-bromo-2-(3-oxo-3,4-dihydroquinoxalin-2-yl)acetate typically involves the bromination of ethyl 2-(3-oxo-3,4-dihydroquinoxalin-2-yl)acetate. The reaction is carried out in the presence of a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination reactions using automated reactors to ensure consistency and efficiency. The process includes purification steps such as recrystallization or chromatography to obtain the compound in high purity.
Types of Reactions:
Substitution Reactions: The bromine atom in ethyl 2-bromo-2-(3-oxo-3,4-dihydroquinoxalin-2-yl)acetate can be substituted by various nucleophiles, leading to the formation of different derivatives.
Reduction Reactions: The carbonyl group in the quinoxaline moiety can undergo reduction to form the corresponding alcohol.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify the existing ones.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products:
- Substituted derivatives with various functional groups.
- Reduced alcohol derivatives.
- Oxidized products with modified functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Studied for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of ethyl 2-bromo-2-(3-oxo-3,4-dihydroquinoxalin-2-yl)acetate involves its interaction with specific molecular targets. The bromine atom and the quinoxaline moiety play crucial roles in binding to biological receptors or enzymes, leading to modulation of their activity. The exact pathways and targets may vary depending on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
- Ethyl 2-bromo-3-oxopentanoate
- Ethyl 2-bromo-2-(3-oxo-3,4-dihydroindol-2-yl)acetate
- Ethyl 2-bromo-2-(3-oxo-3,4-dihydrobenzoxazin-2-yl)acetate
Comparison: Ethyl 2-bromo-2-(3-oxo-3,4-dihydroquinoxalin-2-yl)acetate is unique due to the presence of the quinoxaline moiety, which imparts distinct biological activities and chemical reactivity. Compared to similar compounds, it may exhibit different pharmacological profiles and synthetic utility, making it a valuable compound for research and development.
Eigenschaften
CAS-Nummer |
88051-09-6 |
|---|---|
Molekularformel |
C12H11BrN2O3 |
Molekulargewicht |
311.13 g/mol |
IUPAC-Name |
ethyl 2-bromo-2-(3-oxo-4H-quinoxalin-2-yl)acetate |
InChI |
InChI=1S/C12H11BrN2O3/c1-2-18-12(17)9(13)10-11(16)15-8-6-4-3-5-7(8)14-10/h3-6,9H,2H2,1H3,(H,15,16) |
InChI-Schlüssel |
HQNRIYDQTYXGKI-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(C1=NC2=CC=CC=C2NC1=O)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


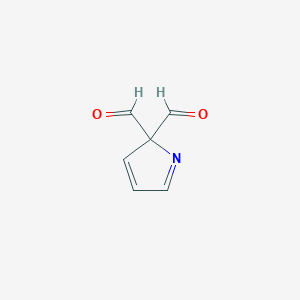
![4-Chloro-5-[(4-methylphenyl)methoxy]-2-propylpyridazin-3(2H)-one](/img/structure/B12904763.png)


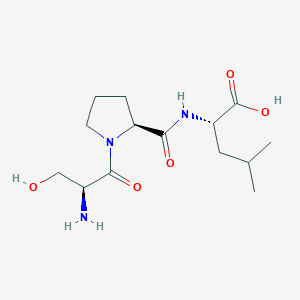

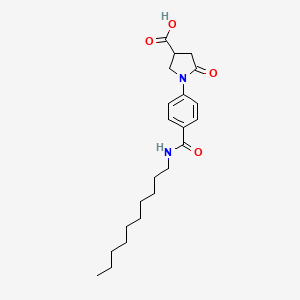
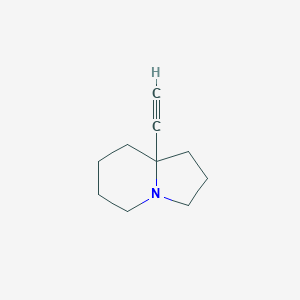

![2-(Bromochloromethyl)-4-methyl-2,3-dihydrofuro[3,2-c]quinoline](/img/structure/B12904803.png)
![3-Methyl-7-(methylsulfanyl)-3h-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B12904813.png)

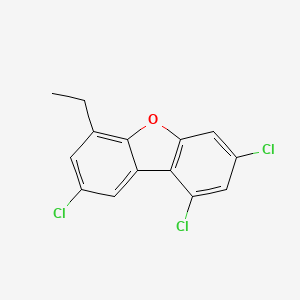
![2-[4-(Methoxycarbonyl)-1,3-oxazol-5-yl]benzoic acid](/img/structure/B12904824.png)
